Natrium-3-Aminobenzolsulfonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

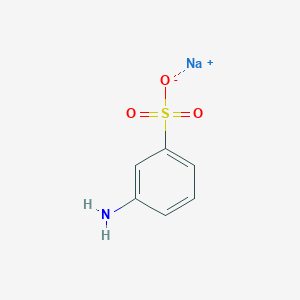

It appears as a white crystalline powder and is primarily used as an intermediate in the production of dyes and pharmaceuticals . This compound is known for its solubility in water and alcohols, making it versatile for various applications.

Wissenschaftliche Forschungsanwendungen

Sodium 3-aminobenzenesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including Sodium 3-aminobenzenesulfonate .

Mode of Action

Sulfonamides, including Sodium 3-aminobenzenesulfonate, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by Sodium 3-aminobenzenesulfonate affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, Sodium 3-aminobenzenesulfonate effectively halts the production of DNA in bacteria .

Pharmacokinetics

As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of DNA synthesis by Sodium 3-aminobenzenesulfonate leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .

Action Environment

The action, efficacy, and stability of Sodium 3-aminobenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .

Biochemische Analyse

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules in the process of dye production and pharmaceutical applications .

Cellular Effects

It is known to be toxic, and swallowing or absorption through the skin can cause severe poisoning

Molecular Mechanism

It is known to interact with various biomolecules during the production of azo dyes and pharmaceutical intermediates

Temporal Effects in Laboratory Settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzenesulfonate is typically synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:

Sulfonation: Nitrobenzene is reacted with fuming sulfuric acid to produce 3-nitrobenzenesulfonic acid.

Neutralization: The resulting 3-nitrobenzenesulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate.

Industrial Production Methods: In industrial settings, the production of sodium 3-aminobenzenesulfonate follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-aminobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-nitrobenzenesulfonate.

Reduction: It can be further reduced to produce more complex amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron filings and hydrochloric acid are typically used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under controlled conditions.

Major Products:

Oxidation: 3-nitrobenzenesulfonate.

Reduction: Various amine derivatives.

Substitution: Substituted benzenesulfonates with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-aminobenzenesulfonate can be compared with other similar compounds such as:

Sodium 4-aminobenzenesulfonate: Similar in structure but with the amino group in the para position, leading to different reactivity and applications.

Sodium 2-aminobenzenesulfonate: The ortho position of the amino group affects its chemical behavior and uses.

Sodium benzenesulfonate: Lacks the amino group, making it less reactive in certain types of chemical reactions.

Uniqueness: Sodium 3-aminobenzenesulfonate is unique due to its specific positioning of the amino group, which influences its reactivity and suitability for various applications, particularly in dye synthesis and pharmaceuticals .

Eigenschaften

CAS-Nummer |

1126-34-7 |

|---|---|

Molekularformel |

C6H7NNaO3S |

Molekulargewicht |

196.18 g/mol |

IUPAC-Name |

sodium;3-aminobenzenesulfonate |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |

InChI-Schlüssel |

FWKVAEVXCJQSGA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |

Isomerische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N.[Na] |

| 1126-34-7 | |

Verwandte CAS-Nummern |

121-47-1 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.